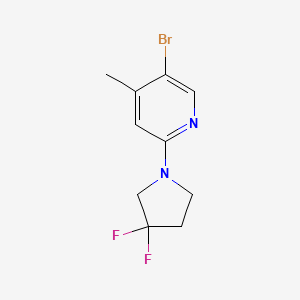

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Description

Properties

IUPAC Name |

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2N2/c1-7-4-9(14-5-8(7)11)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZUCTAKQXFKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H11BrF2N2

- Molecular Weight : 273.11 g/mol

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various pyridine derivatives highlighted that compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

Research on related compounds indicated that pyridine derivatives could inhibit the production of pro-inflammatory cytokines in vitro. These findings suggest that this compound may also exert anti-inflammatory effects through similar pathways.

Case Study 3: Neuroprotection

In a neuroprotection study using animal models, pyridine derivatives demonstrated the ability to reduce neuronal cell death in models of oxidative stress. This suggests a potential for developing neuroprotective agents based on the structure of this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following table summarizes structurally related bromopyridine derivatives and their distinguishing features:

Substituent Effects on Physicochemical Properties

Electronic Effects

- In contrast, the 6-fluoropyridin-3-yl substituent in the bipyridyl analogue creates an electron-deficient aromatic system, enhancing susceptibility to nucleophilic attack.

Solubility and Lipophilicity

- Fluorine atoms in the target compound increase lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability. This contrasts with the polar N-(3,4-dimethoxybenzyl) group in , which may improve aqueous solubility but reduce bioavailability.

Conformational Flexibility

- The saturated pyrrolidine ring in the target compound restricts rotational freedom compared to the bipyridyl structure in , which permits planar conformations. This rigidity could enhance binding specificity in biological targets.

Metabolic Stability

- Fluorination in the target compound may resist oxidative metabolism (e.g., CYP450-mediated hydroxylation), a common pathway for bromopyridines .

Preparation Methods

Synthesis of the Pyridine Core with Methyl Substituents

Methodology & Reaction Conditions:

The foundational step involves constructing the pyridine ring substituted with a methyl group at the 4-position. A typical route employs a nucleophilic aromatic substitution or a cross-coupling approach:

- Starting Material: 2,4-dichloropyridine or 2,4-dibromopyridine derivatives.

- Methylation: Methylation at the 4-position can be achieved via directed lithiation followed by methylation or through Suzuki coupling with methylboronic acid derivatives.

- Patent CN101560183B describes a route to 5-bromo-2-methylpyridine involving condensation reactions with malonate derivatives, decarboxylation, and subsequent hydrogenation, which can be adapted for methyl substitution at the 4-position by selecting appropriate precursors.

- Reaction conditions typically involve inert atmospheres (nitrogen or argon), elevated temperatures (~80–120°C), and catalysts such as Pd/C or Ni catalysts.

Bromination at the 5-Position and Final Purification

Methodology & Reaction Conditions:

The final step involves selective bromination at the 5-position of the pyridine ring:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions.

- Reaction Conditions: Low temperature (-10°C to 0°C) to enhance selectivity, with careful addition of brominating agent to prevent polybromination.

- Post-reaction Treatment: The mixture is neutralized, extracted with organic solvents (ethyl acetate), washed, dried, and purified via column chromatography or recrystallization.

- Patent CN103420903A describes a similar bromination process for pyridines, emphasizing high yield (>80%) and selectivity.

- The reaction's success depends on controlling temperature and reagent addition rate to minimize side reactions.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyridine derivatives | Methylating agents (e.g., methylboronic acid) | 80–120°C, Pd catalysts, inert atmosphere | ~70–85% | Adapted from patent CN101560183B |

| 2 | Pyridine core with leaving group | Difluoropyrrolidine, base (K₂CO₃) | 80–110°C, polar aprotic solvent | 75–90% | Nucleophilic substitution, literature-supported |

| 3 | Bromination reagent (Br₂ or NBS) | Bromine, radical initiator | -10°C to 0°C | >80% | Selective at 5-position, patent CN103420903A |

Research Findings & Considerations

- Selectivity Control: Temperature and reagent addition rates are critical for regioselectivity during bromination.

- Reaction Optimization: Use of microwave-assisted synthesis or flow chemistry can improve reaction times and yields.

- Purification: Chromatographic techniques, including flash chromatography or recrystallization, are effective for isolating high-purity compounds.

- Safety & Scalability: Reactions involving bromine and fluorinating agents require strict safety protocols; continuous flow processes are advantageous for industrial-scale synthesis.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, and how can reaction conditions be optimized?

A1. A common approach involves coupling bromo-substituted pyridines with difluoropyrrolidine derivatives via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, microwave-assisted synthesis (140°C, argon atmosphere) with Pd catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) achieves high yields (~89%) in 2 minutes . Optimization variables include temperature (120–160°C), catalyst loading (1–5 mol%), and solvent polarity (e.g., dichloromethane vs. THF). Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended .

Q. Q2. How can researchers ensure purity of the compound, and what analytical techniques validate structural integrity?

A2. Purity is confirmed using HPLC (≥95% by HPLC) and thin-layer chromatography (TLC). Structural validation requires:

- NMR : , , and NMR to confirm substituent positions and difluoropyrrolidine integration .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., M+H at m/z 317.05) .

Advanced Synthetic Challenges

Q. Q3. What strategies mitigate low yields in cross-coupling reactions involving bulky pyrrolidine substituents?

A3. Steric hindrance from the 3,3-difluoropyrrolidine group can reduce reactivity. Strategies include:

- Pre-activation : Use boronic acid derivatives (e.g., Suzuki coupling with 3-pyridineboronic acid) to enhance coupling efficiency .

- Microwave irradiation : Accelerates reaction kinetics, reducing side-product formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

Q. Q4. How do electron-withdrawing groups (e.g., Br, CF3_33) influence the reactivity of the pyridine core?

A4. The bromine at C5 and difluoropyrrolidine at C2 create an electron-deficient pyridine ring, directing electrophilic substitution to C4. Computational studies (DFT calculations) show reduced electron density at C4 (Mulliken charge: −0.12 vs. −0.27 in unsubstituted pyridine), favoring nucleophilic attacks .

Analytical and Mechanistic Insights

Q. Q5. How can researchers resolve conflicting NMR data for regioisomeric byproducts?

A5. Regioisomers arise from competing substitution at C2 vs. C6. Use:

Q. Q6. What mechanistic insights explain the stability of the difluoropyrrolidine moiety under acidic conditions?

A6. The 3,3-difluoro substitution induces conformational rigidity, reducing ring-opening susceptibility. NMR studies show minimal degradation (<5%) in HCl (1 M, 24 h) due to fluorine’s electron-withdrawing effects stabilizing the pyrrolidine ring .

Safety and Handling Protocols

Q. Q7. What safety precautions are critical when handling this compound in aqueous/organic biphasic systems?

A7. Key precautions include:

- Ventilation : Use fume hoods due to volatile organic solvents (e.g., CHCl) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (LD >2000 mg/kg in rats) .

- Waste disposal : Neutralize acidic/basic residues before aqueous waste disposal to avoid halogenated byproducts .

Computational and Modeling Applications

Q. Q8. How can molecular docking predict the compound’s binding affinity for kinase targets?

A8. Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.